molecular formula C14H11NO4 B1624214 4-Benzyloxy-3-nitrobenzaldehyde CAS No. 22955-07-3

4-Benzyloxy-3-nitrobenzaldehyde

Cat. No. B1624214
Key on ui cas rn: 22955-07-3
M. Wt: 257.24 g/mol
InChI Key: VJANVDWJMIGNFW-UHFFFAOYSA-N
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Patent
US04958026

Procedure details

Under ice cooling, 75.7 g of sodium borohydride is introduced within one hour into 128.0 g of 4-benzyloxy-3-nitrobenzaldehyde in 4.2 l of methanol. After 1.5 hours of agitation at room temperature, 1.1 l of 2N HCl is added dropwise. The isolated reaction product is recrystallized from a mixture of 680 ml of diisopropyl ether and 170 ml of isopropanol, thus obtaining 103.0 g of 4-benzyloxy-3-nitrobenzyl alcohol, mp 76°-77° C.
Quantity
75.7 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
4.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][C:12]=1[N+:19]([O-:21])=[O:20])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl>CO>[CH2:3]([O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][OH:16])=[CH:13][C:12]=1[N+:19]([O-:21])=[O:20])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
75.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
128 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
4.2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.1 L
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isolated reaction product
CUSTOM
Type
CUSTOM
Details
is recrystallized from a mixture of 680 ml of diisopropyl ether and 170 ml of isopropanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(CO)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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